

# Application Notes and Protocols for Fmoc-9-aminononanoic Acid in PROTAC Synthesis

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## Compound of Interest

Compound Name: *Fmoc-9-aminononanoic acid*

Cat. No.: *B1463676*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.

**Fmoc-9-aminononanoic acid** is a versatile building block for the synthesis of PROTACs, offering a flexible nine-carbon aliphatic chain. This linker provides spatial separation between the POI and E3 ligase ligands, which is crucial for the formation of a productive ternary complex. The terminal Fmoc-protected amine and carboxylic acid functionalities allow for straightforward and modular assembly of PROTACs through standard peptide coupling and deprotection chemistries.

These application notes provide detailed protocols and representative data for the use of **Fmoc-9-aminononanoic acid** in the synthesis and evaluation of PROTACs.

## Data Presentation

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include:

- DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
- Dmax: The maximum percentage of protein degradation achieved.

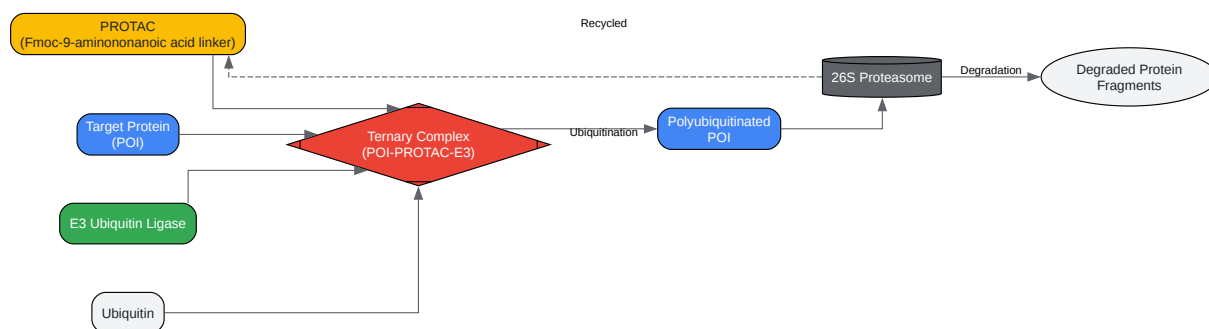
While specific data for a PROTAC synthesized with **Fmoc-9-aminononanoic acid** is not available in the public domain, the following table presents representative data for PROTACs utilizing long-chain alkyl linkers to illustrate the impact of linker length on degradation potency.

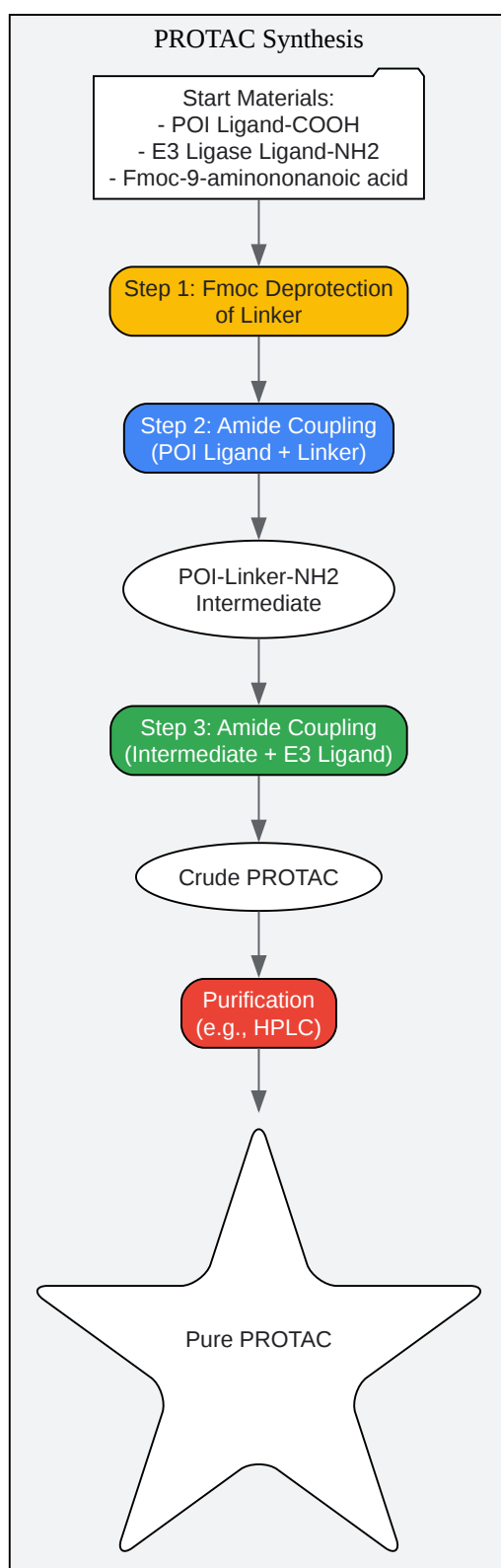
PROTAC Example	Target Protein	E3 Ligase Ligand	Linker Composition	Linker Length (atoms)	DC50 (nM)	Dmax (%)	Cell Line
Compound 15	EGFR	Pomalidomide	Alkyl-ether	-	43.4	>90	A549
Compound 16	EGFR	Pomalidomide	Alkyl-ether	-	32.9	96	A549
MT-802	BTK	Pomalidomide	PEG-based	8	~9	>99	Namalwa
MT-809	BTK	Pomalidomide	PEG-based	12	~12	>99	Namalwa

Note: The data presented is synthesized from published literature for PROTACs with similar linker characteristics and is intended for illustrative purposes.[\[1\]](#)

## Mandatory Visualization

### Signaling Pathway: PROTAC-Mediated Protein Degradation





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## References

- 1. benchchem.com [benchchem.com]
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